5-Bromo-4-hydrazino-6-methylpyrimidine
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Overview
Description
5-Bromo-4-hydrazino-6-methylpyrimidine: is a heterocyclic compound with the molecular formula C5H7BrN4 . It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a hydrazino group at the 4-position, and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine typically involves the bromination of 4-hydrazino-6-methylpyrimidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-hydrazino-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-4-hydrazino-6-methylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various substituted pyrimidines and pyrimidine-based ligands .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antibacterial activities. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties enable the creation of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazino-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Hydrazino-6-methylpyrimidine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-hydroxy-4-methylpyridine: Similar structure but with a hydroxyl group instead of a hydrazino group, leading to different chemical properties and uses.
Uniqueness: 5-Bromo-4-hydrazino-6-methylpyrimidine is unique due to the presence of both a bromine atom and a hydrazino group on the pyrimidine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
(5-bromo-6-methylpyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGLDJNFAIPAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355822 |
Source
|
Record name | 5-bromo-4-hydrazino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-58-2 |
Source
|
Record name | 5-bromo-4-hydrazino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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